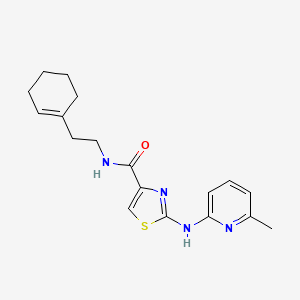
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, is a derivative of thiazolecarboxylic acid. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may have been synthesized from a thiazolecarboxylic acid derivative, possibly involving steps such as acylation, methylation, and amidation.
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the acylation of starting compounds such as ethyl esters or anilides of thiazolecarboxylic acids. For instance, the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to 2-acetyl(arylsulfonyl)amino derivatives . These intermediates can then undergo further chemical transformations, such as methylation and deacetylation, to yield various substituted thiazole derivatives. Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the compound.
Molecular Structure Analysis
The molecular structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide would include several functional groups attached to the thiazole ring, such as an amino group substituted with a 6-methylpyridin-2-yl moiety and a carboxamide group. The presence of a cyclohexenyl group suggests additional synthetic steps involving the formation of a carbon-carbon double bond. The molecular structure analysis would focus on the arrangement of these groups and their electronic and steric effects on the thiazole core.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including alkylation and acetylation. For example, the alkylation of 2-ethylamino derivatives can occur at both exo and endo nitrogen atoms of the amidine group, while acetylation typically occurs at the exocyclic nitrogen atom . These reactions are crucial for modifying the biological activity of the compounds. The compound may also participate in similar reactions, which could be used to further modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their substituents. The provided papers do not detail the properties of the specific compound , but in general, properties such as solubility, melting point, and stability can be predicted based on the functional groups present. For instance, the presence of a carboxamide group could enhance hydrogen bonding, potentially affecting the compound's solubility in water. The lipophilicity of the compound would be influenced by the cyclohexenyl and methylpyridinyl groups, which could affect its ability to cross biological membranes.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Research on thiazolo[5,4-d]pyrimidines and related compounds has demonstrated their potential molluscicidal properties and activity against the intermediate host of schistosomiasis, B. alexandrina snails, highlighting their relevance in addressing parasitic diseases (El-bayouki & Basyouni, 1988).
- Studies on thiazole and pyrimidine derivatives have been conducted for their antimicrobial and anticancer activities, showing that these compounds possess significant biological properties. For example, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating their potential in therapeutic applications (Rahmouni et al., 2016).
Chemical Synthesis Techniques
- Advanced synthesis techniques for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives and their reactions have been explored, demonstrating the versatility of thiazole-based compounds in chemical synthesis (Mohamed, 2014; 2021).
Anticonvulsant Properties
- The crystal structures and hydrogen bonding in anticonvulsant enaminones, including derivatives similar in structure to the specified compound, have been determined, suggesting potential applications in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Antibiotic and Antibacterial Drugs
- The synthesis of thiophene-2-carboxamide and its derivatives has been investigated for their potential as antibiotics and antibacterial drugs, indicating the broad applicability of such compounds in medicinal chemistry (Ahmed, 2007).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-6-5-9-16(20-13)22-18-21-15(12-24-18)17(23)19-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTXONPWZIJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)
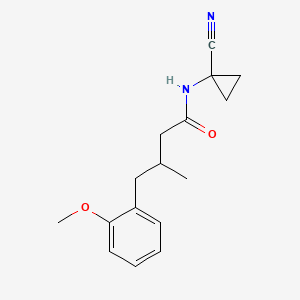
![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

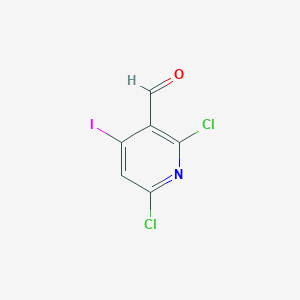
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)
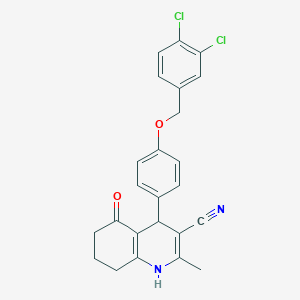
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)
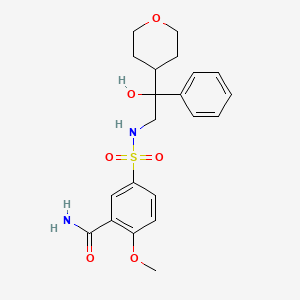
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)